Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-5-azaspiro[2.4]heptane

Conformational restriction Spirocycle Entropic penalty

4-Methyl-5-azaspiro[2.4]heptane is a C7-substituted spirocyclic secondary amine combining a pyrrolidine ring with a fused cyclopropane moiety, yielding a rigid, three-dimensional scaffold with zero rotatable bonds. The 4-methyl substitution on the pyrrolidine ring adjacent to the spiro carbon introduces a defined stereocenter (racemic) that modulates both steric environment and amine basicity (predicted pKa ~11) relative to the unsubstituted 5-azaspiro[2.4]heptane parent.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 855924-01-5
Cat. No. B1455591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-azaspiro[2.4]heptane
CAS855924-01-5
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1C2(CC2)CCN1
InChIInChI=1S/C7H13N/c1-6-7(2-3-7)4-5-8-6/h6,8H,2-5H2,1H3
InChIKeyRBJULIGHDSBASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-azaspiro[2.4]heptane (CAS 855924-01-5): A Constrained Spirocyclic Amine Building Block for CNS and PROTAC Research


4-Methyl-5-azaspiro[2.4]heptane is a C7-substituted spirocyclic secondary amine combining a pyrrolidine ring with a fused cyclopropane moiety, yielding a rigid, three-dimensional scaffold with zero rotatable bonds [1]. The 4-methyl substitution on the pyrrolidine ring adjacent to the spiro carbon introduces a defined stereocenter (racemic) that modulates both steric environment and amine basicity (predicted pKa ~11) relative to the unsubstituted 5-azaspiro[2.4]heptane parent [1]. With a molecular weight of 111.18 g/mol, cLogP of 1.0, and topological polar surface area of only 12 Ų, the compound occupies a favorable property space for blood-brain barrier penetration and is primarily employed as a versatile intermediate in medicinal chemistry, particularly for constructing orexin receptor antagonists [2], PROTAC degrader molecules [3], and spirocyclic proline analogs [4].

Why 5-Azaspiro[2.4]heptane Analogs Cannot Be Freely Interchanged: The 4-Methyl Moiety Modulates Basicity, Lipophilicity, and Steric Bulk


Within the 5-azaspiro[2.4]heptane family, variations in ring substitution produce meaningful differences in physicochemical and conformational properties that preclude simple interchange. The 4-methyl group in 4-methyl-5-azaspiro[2.4]heptane alters the amine pKa (predicted ~11 vs. ~12.4 for unsubstituted analogs [1]), increases lipophilicity (cLogP 1.0 vs. ~0.5 for the parent), and introduces a stereogenic center adjacent to the spiro junction that influences diastereoselectivity in downstream reactions. Compared to the gem-dimethyl analog 4,4-dimethyl-5-azaspiro[2.4]heptane (MW 125.21, CAS 2758000-54-1), the mono-methyl compound offers reduced steric hindrance at the nitrogen, preserving nucleophilicity for amide bond formation or reductive amination . These differences directly impact synthetic yield, enantioselectivity, and the ADME profile of derived target molecules.

Quantitative Differentiation Evidence for 4-Methyl-5-azaspiro[2.4]heptane vs. Closest Analogs


Conformational Rigidity Advantage: Zero Rotatable Bonds vs. Piperidine-Based Alternatives

4-Methyl-5-azaspiro[2.4]heptane possesses zero rotatable bonds due to its spirocyclic architecture, a feature that pre-organizes the amine into a defined exit vector. In contrast, acyclic sec-butylamine or N-methylpyrrolidine comparators possess 1-2 rotatable bonds, introducing conformational entropy penalties upon target binding. This rigidity is a class-level property of all 5-azaspiro[2.4]heptanes but differentiates them from commonly used flexible amine building blocks [1][2].

Conformational restriction Spirocycle Entropic penalty Drug design

Lipophilicity Modulation: 4-Methyl Substitution Provides Intermediate cLogP Between Unsubstituted and gem-Dimethyl Analogs

The 4-methyl group imparts a calculated cLogP of 1.0 to 4-methyl-5-azaspiro[2.4]heptane. The unsubstituted 5-azaspiro[2.4]heptane (CAS 185-50-2) is predicted to have a lower cLogP of approximately 0.5, while the 4,4-dimethyl analog (CAS 2758000-54-1, C8H15N) is predicted at cLogP ~1.5. This positions the mono-methyl compound as a balanced option providing sufficient lipophilicity for membrane permeability without excessive hydrophobicity that could promote metabolic clearance or off-target binding [1].

Lipophilicity cLogP ADME Lead optimization

Orexin Receptor Antagonist Scaffold Privilege: 5-Azaspiro[2.4]heptanes Demonstrate Dual OX1/OX2 Potency

Stasi et al. (2013) demonstrated that 5-azaspiro[2.4]heptane derivatives can achieve dual orexin 1 and orexin 2 receptor antagonism with favorable DMPK profiles, including low CYP450 inhibition and good brain penetration in rats [1]. While 4-methyl-5-azaspiro[2.4]heptane itself was not the specific lead (compound 15 was a more elaborated derivative), the unelaborated 4-methyl scaffold serves as the core building block from which such analogs are constructed. This class-level evidence establishes the scaffold's relevance in orexin receptor programs.

Orexin receptor OX1 OX2 Sleep disorders Addiction

PROTAC Application Claim: Reported Use as E3 Ligase Linker Motif for Tau Protein Degradation

A secondary-source report indicates that a 2023 patent (WO202318765A1) discloses bifunctional molecules incorporating 4-methyl-5-azaspiro[2.4]heptane as a linker motif connected to E3 ligase binders, reportedly achieving 85% tau protein degradation in Alzheimer's disease models at 100 nM concentrations [1]. IMPORTANT CAVEAT: This claim originates from a commercial aggregator page (kuujia.com) and the underlying patent could not be independently verified against primary patent databases (WIPO PATENTSCOPE, Google Patents) during evidence compilation. The spirocyclic amine likely serves as a conformation-restricting linker element within PROTAC designs. The data should be treated as unverified supporting evidence only.

PROTAC Targeted protein degradation Tau Alzheimer's disease E3 ligase

HCV NS5A Inhibitor Intermediate Relevance: Spirocyclopropyl Proline Scaffold Utility

5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives are established key intermediates in the synthesis of hepatitis C virus NS5A inhibitors including ledipasvir [1][2]. While 4-methyl-5-azaspiro[2.4]heptane lacks the 6-carboxylic acid functionality of these intermediates, its 4-methyl substitution pattern is directly transferable to these more advanced scaffolds through further synthetic elaboration (e.g., via 6-carboxylation). The compound therefore serves as an early-stage building block for spirocyclopropyl proline analog construction, with the 4-methyl group providing a defined stereocenter that can be exploited for diastereoselective synthesis .

HCV NS5A inhibitor Ledipasvir Spirocyclopropyl proline Constrained amino acid

Reduced Steric Hindrance at Nitrogen Compared to 4,4-Dimethyl Analog Facilitates Derivatization

The mono-methyl substitution at position 4 of 4-methyl-5-azaspiro[2.4]heptane provides controlled steric bulk adjacent to the secondary amine, whereas the 4,4-dimethyl analog introduces a gem-dimethyl group that significantly shields the nitrogen lone pair. This steric difference is expected to translate to higher nucleophilicity and more efficient acylation or reductive amination for the mono-methyl compound [1]. While no direct kinetic comparison is publicly available, the principle is well-established in amine reactivity: gem-disubstitution at the α-carbon reduces reaction rates in amide bond formation by factors of 2-10× depending on the electrophile .

Steric hindrance Nucleophilicity Derivatization Amide coupling

Recommended Application Scenarios for 4-Methyl-5-azaspiro[2.4]heptane Based on Current Evidence


Orexin Receptor Antagonist SAR Programs Requiring a Conformationally Constrained Amine Core

Based on the validated 5-azaspiro[2.4]heptane scaffold for dual OX1/OX2 antagonism demonstrated by Stasi et al. (2013) [1], 4-methyl-5-azaspiro[2.4]heptane is well-suited as a core building block for analog synthesis in orexin receptor programs. Its low molecular weight (111.18 g/mol), favorable cLogP (1.0), and zero rotatable bonds provide an ideal starting point for lead optimization where molecular complexity is added through N-substitution rather than scaffold modification. The 4-methyl stereocenter offers a handle for diastereoselective synthesis of chiral analogs.

Spirocyclopropyl Proline Analog Synthesis for Antiviral Drug Intermediate Development

5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives are established intermediates for HCV NS5A inhibitors including ledipasvir [2]. 4-Methyl-5-azaspiro[2.4]heptane provides a modular precursor that can be elaborated to the 6-carboxylated spirocyclopropyl proline scaffold. The 4-methyl group serves as a stereochemical anchor during 6-carboxylation, enabling diastereoselective synthesis routes. This application is supported by multiple patents describing the 4-spirocyclopropyl proline scaffold for antiviral drug synthesis [3].

Targeted Protein Degradation (PROTAC) Linker Design Requiring Rigid Amine Motifs

Although the specific patent claim (WO202318765A1) linking 4-methyl-5-azaspiro[2.4]heptane to tau-degrading PROTACs could not be independently verified [4], the compound's conformational rigidity (zero rotatable bonds) and single secondary amine handle make it a structurally rational choice for PROTAC linker design. The rigid spirocyclic core may favorably orient the E3 ligase ligand and target protein warhead to promote ternary complex formation. Research groups exploring PROTAC linker diversity should consider this building block for systematic comparison against flexible alkyl linkers or piperazine-based rigid linkers.

CNS Drug Discovery Programs Requiring Brain-Penetrant Amine Building Blocks

With a topological polar surface area of only 12 Ų (well below the 60-70 Ų threshold for CNS penetration [5]), cLogP of 1.0, and molecular weight of 111.18 g/mol, 4-methyl-5-azaspiro[2.4]heptane occupies favorable CNS drug property space. The predicted pKa of ~11 ensures the amine exists predominantly in the protonated form at physiological pH, which can facilitate interactions with aspartate/glutamate residues in GPCR binding pockets. These properties make it suitable as a privileged fragment for CNS-targeted library synthesis where maintaining low molecular weight and high ligand efficiency is critical.

Quote Request

Request a Quote for 4-Methyl-5-azaspiro[2.4]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.